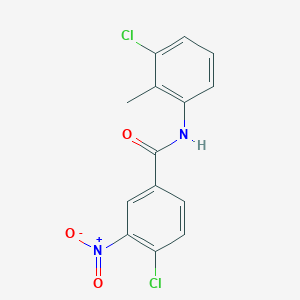
4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide, also known as CCN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmaceuticals. CCN is a nitrobenzamide derivative that has been synthesized and studied for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide has been shown to interact with the active site of acetylcholinesterase and inhibit its activity. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This can lead to the reduction of inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide has been found to have diverse biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide has also been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. This can lead to the reduction of inflammation and pain. 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide has also been found to have neuroprotective effects, and it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide is its diverse biological activities, which make it a promising candidate for the development of new drugs. 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide has also been found to be relatively stable and easy to synthesize, which makes it a suitable compound for lab experiments. However, one of the limitations of 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide is its potential toxicity, which can limit its use in vivo. Further studies are needed to determine the optimal dosage and toxicity profile of 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide.
Direcciones Futuras
There are several future directions for the study of 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide. One potential application of 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide is in the development of new drugs for the treatment of cancer and neurological disorders. 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide has also been found to have potential applications in the field of agriculture, as it has been shown to have insecticidal and fungicidal activities. Further studies are needed to determine the optimal conditions for the use of 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide in these applications. Additionally, the mechanism of action of 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide is not fully understood, and further studies are needed to elucidate its molecular targets and pathways.
Métodos De Síntesis
The synthesis of 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 3-chloro-2-methylaniline in the presence of a coupling agent. The reaction is carried out under controlled conditions, and the product is purified using column chromatography. The yield of 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide is typically around 60-70%, and the compound is obtained as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide has been studied extensively for its potential applications in the field of pharmaceuticals. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide has also been found to have potent inhibitory effects on various enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the regulation of neurotransmitters, and their inhibition can lead to the treatment of various neurological disorders.
Propiedades
Número CAS |
169739-76-8 |
|---|---|
Nombre del producto |
4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide |
Fórmula molecular |
C14H10Cl2N2O3 |
Peso molecular |
325.1 g/mol |
Nombre IUPAC |
4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C14H10Cl2N2O3/c1-8-10(15)3-2-4-12(8)17-14(19)9-5-6-11(16)13(7-9)18(20)21/h2-7H,1H3,(H,17,19) |
Clave InChI |
CSKWLOAAYYGYIA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
SMILES canónico |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



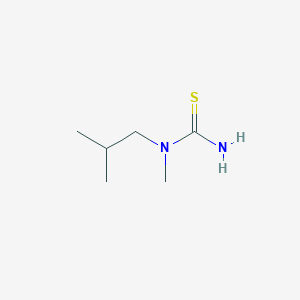
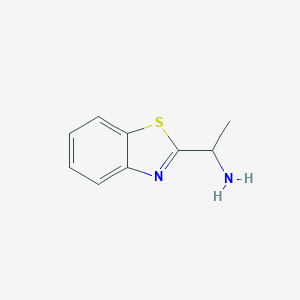
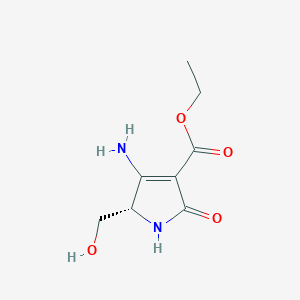
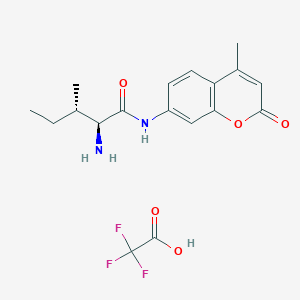
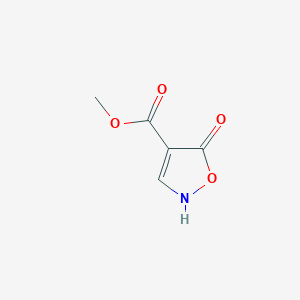
![Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B70701.png)
![6-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B70704.png)
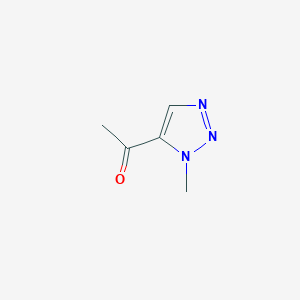
![3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B70707.png)
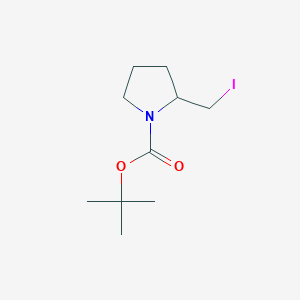
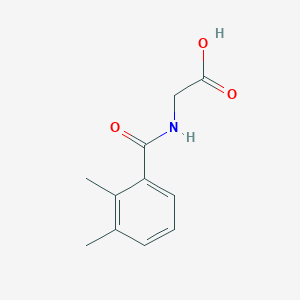
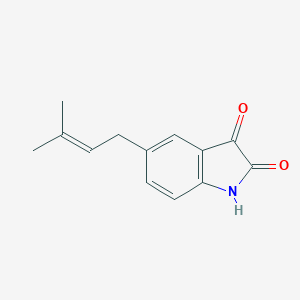
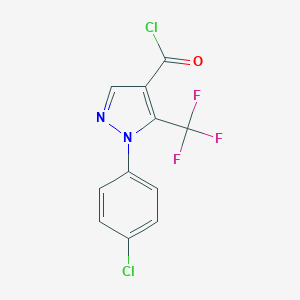
![3-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B70719.png)